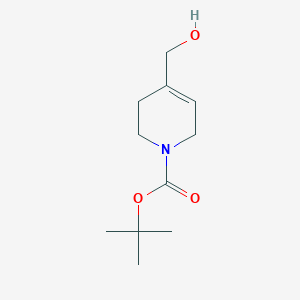

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

Description

BenchChem offers high-quality N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h4,13H,5-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXKANSXTANTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301148139 | |

| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203663-26-7 | |

| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203663-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its bifunctional nature, featuring a hydroxyl group for synthetic elaboration and a tert-butoxycarbonyl (Boc) protecting group for controlled reactivity of the tetrahydropyridine nitrogen, renders it a valuable intermediate in the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its core chemical properties, including physical and spectroscopic data, stability, and reactivity. Detailed experimental protocols for its synthesis and typical reactions are presented, alongside its role as a key intermediate in drug discovery workflows.

Core Chemical and Physical Properties

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a white to off-white solid at room temperature. Its chemical structure and key properties are summarized below. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the nitrogen atom, which can be readily removed under acidic conditions, allowing for further functionalization.[1] The hydroxymethyl group and the double bond in the tetrahydropyridine ring are key sites for a variety of chemical transformations.

Table 1: Physical and Chemical Properties of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉NO₃ | [2] |

| Molecular Weight | 213.27 g/mol | [2] |

| CAS Number | 203663-26-7 | [3] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 317.3 ± 35.0 °C | [3] |

| Density (Predicted) | 1.096 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 14.79 ± 0.10 | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine. Below are the expected spectroscopic data based on its chemical structure and data from closely related compounds.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected chemical shifts (CDCl₃, 500 MHz) δ (ppm): ~5.5-6.0 (br s, 1H, vinylic C-H), ~4.0 (br s, 2H, -CH₂-OH), ~3.9 (m, 2H, N-CH₂-C=C), ~3.5 (t, 2H, N-CH₂-CH₂), ~2.1 (m, 2H, C-CH₂-C=C), 1.47 (s, 9H, Boc -C(CH₃)₃). |

| ¹³C NMR | Expected chemical shifts (CDCl₃, 126 MHz) δ (ppm): ~154.8 (C=O, Boc), ~125.0 (vinylic C-H), ~135.0 (vinylic C), ~79.5 (Boc -C(CH₃)₃), ~67.0 (-CH₂-OH), ~43.0 (N-CH₂), ~40.0 (N-CH₂), ~28.4 (Boc -C(CH₃)₃), ~25.0 (CH₂). |

| IR (Infrared) Spectroscopy | Key absorptions (cm⁻¹): ~3400 (O-H stretch, broad), ~2975, 2870 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1650 (C=C stretch), ~1160 (C-O stretch).[4][5] |

| Mass Spectrometry (MS) | Expected m/z: 214.14 [M+H]⁺, 236.12 [M+Na]⁺. |

Experimental Protocols

Plausible Synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

A plausible synthetic route to N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine starts from the commercially available 4-piperidone. The synthesis involves protection of the piperidone nitrogen, followed by a Shapiro reaction to introduce the double bond, and subsequent hydroboration-oxidation to install the hydroxymethyl group.

Experimental Protocol:

-

N-Boc-4-piperidone Synthesis: To a solution of 4-piperidone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) at 0°C. Then, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

-

Synthesis of N-Boc-4-tosylhydrazone: To a solution of N-Boc-4-piperidone (1 equivalent) in methanol, add p-toluenesulfonylhydrazide (1.1 equivalents). Stir the mixture at room temperature for 4-6 hours. The product, N-Boc-4-tosylhydrazone, will precipitate out of the solution. Collect the solid by filtration and wash with cold methanol.

-

Shapiro Reaction for Alkene Formation: Suspend N-Boc-4-tosylhydrazone (1 equivalent) in anhydrous THF and cool to -78°C under an inert atmosphere. Add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-1,2,3,6-tetrahydropyridine.

-

Hydroboration-Oxidation: To a solution of N-Boc-1,2,3,6-tetrahydropyridine (1 equivalent) in anhydrous THF at 0°C, add a solution of borane-tetrahydrofuran complex (1 M in THF, 1.1 equivalents) dropwise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours. Cool the reaction mixture back to 0°C and add a solution of sodium hydroxide (3 M aqueous solution, 3 equivalents) followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 3 equivalents). Stir the mixture at room temperature for 2-4 hours. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.

Caption: Plausible synthetic pathway for N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.

Deprotection of the Boc Group

The Boc protecting group can be efficiently removed under acidic conditions to yield the free amine, 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.

Experimental Protocol:

Dissolve N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (1 equivalent) in a suitable solvent such as dichloromethane or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M solution in dioxane), and stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC. Upon completion, remove the solvent and excess acid under reduced pressure to obtain the corresponding salt of the deprotected amine. The free amine can be obtained by neutralization with a base.

Role in Drug Discovery and Development

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a valuable building block in drug discovery due to the versatile reactivity of its functional groups.[2] The tetrahydropyridine core is a common scaffold in many biologically active compounds, particularly those targeting the central nervous system.[6][7] The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, allowing for the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies. The Boc-protected nitrogen allows for selective reactions at other parts of the molecule before deprotection and subsequent functionalization of the nitrogen.

Caption: General workflow for utilizing building blocks in drug discovery.

Safety and Handling

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[8] It is important to avoid contact with skin and eyes and to prevent inhalation of dust.[8] Store the compound in a tightly sealed container in a cool, dry place, typically between 2-8°C.[3]

Conclusion

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a versatile and valuable synthetic intermediate with significant applications in the field of medicinal chemistry. Its unique combination of a protected amine and a modifiable hydroxymethyl group on a tetrahydropyridine scaffold makes it an ideal starting material for the synthesis of complex molecular architectures for drug discovery programs. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective utilization in the development of novel therapeutics.

References

- 1. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]

- 2. N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine [myskinrecipes.com]

- 3. N-Boc-4-(hydroxyMethyl)-1,2,3,6-tetrahydropyridine | 203663-26-7 [chemicalbook.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. MPTP - Wikipedia [en.wikipedia.org]

- 7. Neurochemical investigations in vitro with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in preparations of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (CAS: 203663-26-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, with CAS number 203663-26-7, is a valuable heterocyclic building block in modern organic and medicinal chemistry. Its structure, featuring a tetrahydropyridine core protected by a tert-butoxycarbonyl (Boc) group and functionalized with a primary alcohol, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The Boc protecting group provides stability and allows for controlled deprotection and subsequent functionalization of the piperidine nitrogen, while the hydroxymethyl group serves as a key handle for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and its potential role in the modulation of critical signaling pathways relevant to drug discovery.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is provided in the tables below. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 203663-26-7 | N/A |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 317.3±35.0 °C (Predicted) | [2] |

| Density | 1.096±0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Spectrum available | [3] |

| ¹³C NMR | Spectrum available | [3] |

| Mass Spectrometry (MS) | Spectrum available | [3] |

| Infrared (IR) Spectroscopy | Spectrum available | [3] |

Synthesis and Experimental Protocols

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is typically synthesized from commercially available starting materials. A common synthetic route involves the protection of the nitrogen atom of a suitable piperidine precursor followed by the introduction and modification of the functional groups at the 4-position. Below is a representative experimental protocol for its synthesis.

Synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

This synthesis can be conceptualized as a multi-step process, often starting from N-Boc-4-piperidone. The workflow involves the introduction of a carbon-carbon double bond and the reduction of a carbonyl group to a hydroxymethyl group.

References

- 1. tert-butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate - CAS:203663-26-7 - Abovchem [abovchem.com]

- 2. N-Boc-4-(hydroxyMethyl)-1,2,3,6-tetrahydropyridine | 203663-26-7 [chemicalbook.com]

- 3. N-Boc-4-(hydroxyMethyl)-1,2,3,6-tetrahydropyridine(203663-26-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a pivotal heterocyclic building block in contemporary medicinal chemistry and pharmaceutical development. Its unique bifunctional nature, featuring a versatile hydroxymethyl group and a tert-butoxycarbonyl (Boc) protected nitrogen atom within a tetrahydropyridine scaffold, renders it an invaluable intermediate for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, detailed synthesis protocols, and its significant applications in drug discovery, particularly in the development of therapeutics targeting the central nervous system.

Core Structure and Properties

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, with the chemical formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol , is a stable synthetic intermediate.[1] The presence of the Boc protecting group allows for controlled reactivity at the nitrogen atom, while the primary hydroxyl group serves as a key handle for a variety of chemical transformations.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| CAS Number | 203663-26-7 | [1][2] |

| Appearance | White to off-white solid | |

| Boiling Point | 317.3 ± 35.0 °C (Predicted) | |

| Density | 1.096 ± 0.06 g/cm³ (Predicted) | |

| pKa | 14.79 ± 0.10 (Predicted) | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |

Spectroscopic Data

The structural integrity of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is confirmed through various spectroscopic techniques. The expected data is presented below.

Table 1.2.1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.70 | br s | 1H | C=CH |

| ~4.10 | s | 2H | CH₂OH |

| ~3.95 | m | 2H | NCH₂ (allylic) |

| ~3.50 | t, J ≈ 5.6 Hz | 2H | NCH₂ |

| ~2.15 | m | 2H | CH₂ (allylic) |

| 1.47 | s | 9H | C(CH₃)₃ |

| ~1.80 | br s | 1H | OH |

Table 1.2.2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 154.8 | C=O (Boc) |

| 135.0 | C=CH |

| 125.0 | C=CH |

| 80.0 | C(CH₃)₃ |

| 67.0 | CH₂OH |

| 43.0 | NCH₂ (allylic) |

| 41.0 | NCH₂ |

| 28.5 | C(CH₃)₃ |

| 26.0 | CH₂ (allylic) |

Table 1.2.3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch |

| ~2975, 2930, 2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (Boc) |

| ~1650 | Weak | C=C stretch |

| ~1420 | Medium | C-N stretch |

| ~1160 | Strong | C-O stretch |

Table 1.2.4: Mass Spectrometry Data

| m/z | Interpretation |

| 214.1 | [M+H]⁺ |

| 158.1 | [M - C₄H₉O]⁺ (loss of tert-butoxy) |

| 140.1 | [M - C₄H₉O₂]⁺ (loss of Boc group) |

| 114.1 | [M - C₅H₉O₂]⁺ (further fragmentation) |

Synthesis and Experimental Protocols

The synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine can be achieved through a multi-step process starting from commercially available materials.

Synthesis of tert-butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate

This protocol is adapted from the synthesis of related piperidine derivatives.

Experimental Protocol:

-

N-Boc Protection of 4-(hydroxymethyl)piperidine: To a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine.

-

Oxidation to Aldehyde: The N-Boc-4-(hydroxymethyl)piperidine is then oxidized to the corresponding aldehyde. A mild oxidizing agent such as Dess-Martin periodinane (DMP) is preferred to avoid over-oxidation. Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere. Add DMP (1.2 eq) portion-wise at room temperature. Stir the reaction for 1-2 hours, monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The product is extracted, and the combined organic layers are dried and concentrated.

-

Formation of the Tetrahydropyridine Ring: The introduction of the double bond to form the tetrahydropyridine ring can be achieved through various methods, such as conversion of the aldehyde to a vinyl triflate followed by a palladium-catalyzed intramolecular coupling, or through an elimination reaction from a suitable precursor. A common route involves the conversion of the ketone (derived from the corresponding alcohol) to a vinyl triflate, followed by a Suzuki coupling with a boronic ester and subsequent reduction.

References

An In-depth Technical Guide to N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, a versatile building block in organic synthesis and drug discovery. The document details its physicochemical properties, a representative synthetic protocol, and its relevance in the context of neuropharmacology.

Physicochemical Properties

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a key intermediate used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its Boc (tert-butoxycarbonyl) protecting group allows for controlled reactions at the nitrogen atom, while the hydroxymethyl group offers a site for further functionalization.[2]

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol [2] |

| CAS Number | 203663-26-7[1] |

| Appearance | White to off-white solid |

| Boiling Point (Predicted) | 317.3 ± 35.0 °C[1] |

| Density (Predicted) | 1.096 ± 0.06 g/cm³[1] |

| Storage Temperature | 2-8°C[1] |

Synthetic Role in Drug Discovery

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine serves as a crucial starting material for creating a diverse range of tetrahydropyridine derivatives.[1] The tetrahydropyridine scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[3] The versatility of this intermediate allows for the introduction of various substituents, enabling the exploration of a wide chemical space in the search for novel therapeutics.[4]

Caption: Synthetic utility of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.

Experimental Protocol: Synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

The following is a representative procedure for the synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, adapted from established methods for related compounds.

Materials:

-

4-Hydroxymethylpyridine

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reduction of the Pyridine Ring: To a solution of 4-hydroxymethylpyridine in methanol at 0°C, slowly add sodium borohydride in portions. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 12 hours.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane.

-

Boc Protection: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is dissolved in dichloromethane, and di-tert-butyl dicarbonate is added. The mixture is stirred at room temperature for 4 hours.

-

Work-up and Purification: The reaction mixture is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.

Relevance in Neuropharmacology: The MPTP Model of Parkinson's Disease

The tetrahydropyridine core is notably present in the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[3] MPTP is a compound that induces symptoms of Parkinson's disease in animal models by selectively destroying dopaminergic neurons.[5][6] Understanding the mechanism of MPTP-induced neurotoxicity is crucial for developing neuroprotective therapies.

MPTP, being lipophilic, crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) in astrocytes to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP⁺).[5] MPP⁺ is then taken up by dopaminergic neurons through the dopamine transporter (DAT).[7] Inside the neurons, MPP⁺ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress, ATP depletion, and ultimately, cell death.[6]

Caption: MPTP-induced dopaminergic neurotoxicity pathway.

The study of MPTP and its analogs continues to be a valuable tool in Parkinson's disease research. The synthesis of novel tetrahydropyridine derivatives, facilitated by intermediates like N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, may lead to the discovery of new therapeutic agents that can modulate neurotoxic pathways or promote neuronal survival.

References

- 1. lookchem.com [lookchem.com]

- 2. N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. MPTP - Wikipedia [en.wikipedia.org]

- 6. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural features, combining a protected amine and a reactive primary alcohol on a tetrahydropyridine scaffold, offer a versatile platform for the synthesis of complex molecular architectures and novel therapeutic agents. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, key chemical transformations, and applications as a cornerstone in the development of innovative pharmaceuticals.

Physicochemical and Spectroscopic Data

Precise analytical data is crucial for the successful application of any chemical building block. The following tables summarize the key physicochemical and spectroscopic properties of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.

| Property | Value |

| CAS Number | 203663-26-7 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Appearance | White to off-white solid |

| Storage | Room temperature, dry |

Table 1: Physicochemical Properties

The spectroscopic data provides a fingerprint for the identification and purity assessment of the compound. The presence of the Boc protecting group can lead to the observation of rotamers in NMR spectroscopy, resulting in broadened or multiple signals for adjacent protons and carbons.[1]

| Technique | Key Signals (Predicted and Literature-Based) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.60-5.70 (br s, 1H, vinyl H), 4.05 (s, 2H, CH₂OH), 3.90-4.00 (m, 2H, NCH₂), 3.45-3.55 (t, 2H, NCH₂), 2.10-2.20 (m, 2H, allylic CH₂), 1.48 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.9 (C=O), 133.0 (C=CH), 125.0 (=CH), 80.0 (C(CH₃)₃), 66.0 (CH₂OH), 43.0 (NCH₂), 41.0 (NCH₂), 28.5 (C(CH₃)₃), 27.0 (allylic CH₂) |

| FTIR (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~2970 (C-H stretch, alkyl), ~1690 (C=O stretch, carbamate), ~1650 (C=C stretch, weak), ~1160 (C-O stretch) |

Table 2: Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is not as widely documented as its saturated analog. However, a common synthetic strategy involves the protection of the nitrogen atom of a pre-existing 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine or the reduction of a corresponding carboxylic acid or ester derivative.

Experimental Protocol: N-Boc Protection of 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

This protocol describes a general method for the Boc protection of the starting amine.

Materials:

-

4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

Procedure:

-

To a solution of 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride in a mixture of water and a suitable organic solvent (e.g., DCM or THF), add a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloride salt.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same organic solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine as a solid.

Chemical Transformations and Applications in Drug Discovery

The bifunctional nature of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine makes it a versatile intermediate for a variety of chemical transformations. The Boc group provides a stable protecting group for the nitrogen atom, which can be easily removed under acidic conditions. The primary hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or can be a site for etherification, esterification, or conversion to a leaving group for nucleophilic substitution.

Oxidation to N-Boc-4-formyl-1,2,3,6-tetrahydropyridine

The primary alcohol can be oxidized to the corresponding aldehyde, a key intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

-

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

Procedure:

-

Dissolve N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine in anhydrous DCM.

-

Add PCC (1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-formyl-1,2,3,6-tetrahydropyridine, which can be used in the next step without further purification or can be purified by column chromatography.

Application in the Synthesis of Bioactive Molecules

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical relationships in the synthesis and key reactions of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.

References

The Strategic Role of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine in Modern Medicinal Chemistry

A versatile building block, N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, has emerged as a critical intermediate in the synthesis of complex therapeutic agents. Its unique structural features, combining a protected amine and a reactive hydroxyl group on a tetrahydropyridine scaffold, offer chemists a valuable tool for constructing novel molecular architectures with significant pharmacological potential. This technical guide provides an in-depth analysis of its synthesis, applications, and the biological pathways influenced by molecules derived from this pivotal precursor.

The tetrahydropyridine moiety is a prevalent structural motif in a wide array of biologically active compounds and approved drugs, valued for its ability to impart favorable physicochemical properties and engage in crucial interactions with biological targets. The strategic incorporation of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled, site-selective reactions, while the hydroxymethyl group serves as a versatile handle for further chemical modifications. This combination makes N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine a sought-after starting material in multi-step synthetic campaigns aimed at discovering and developing new drugs.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is presented below, providing essential information for its handling and use in synthesis.

| Property | Value |

| CAS Number | 203663-26-7 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Appearance | Solid |

| Storage Temperature | Room temperature, dry |

Synthesis and Experimental Protocols

The synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine can be achieved through a multi-step sequence starting from commercially available precursors. A representative synthetic workflow is outlined below.

Caption: Synthetic workflow for N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.

Experimental Protocol: Synthesis of tert-Butyl 4-(methoxycarbonyl)-5,6-dihydropyridine-1(2H)-carboxylate

A detailed protocol for a key step in the synthesis, the conversion of an alkenyl nonaflate derivative of N-Boc-4-piperidone, is analogous to procedures found in the literature for similar transformations.[1]

-

Preparation of the Alkenyl Nonaflate: To a solution of N-Boc-4-piperidone in an anhydrous aprotic solvent such as dichloromethane, a suitable base (e.g., triethylamine or 2,6-lutidine) is added and the mixture is cooled to -78 °C. Nonafluorobutanesulfonyl fluoride is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Palladium-Catalyzed Carbonylation: The crude alkenyl nonaflate is then subjected to a palladium-catalyzed carbonylation reaction. In a pressure vessel, the nonaflate is dissolved in a mixture of methanol and a suitable solvent like dimethylformamide (DMF). A palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand, for instance, 1,3-bis(diphenylphosphino)propane (dppp), are added. The vessel is charged with carbon monoxide and heated. Upon completion, the reaction mixture is worked up to isolate the desired ester, tert-butyl 4-(methoxycarbonyl)-5,6-dihydropyridine-1(2H)-carboxylate.

Experimental Protocol: Reduction to N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

The reduction of the ester to the corresponding alcohol is a critical step.

-

Reduction with Lithium Borohydride: The ester, tert-butyl 4-(methoxycarbonyl)-5,6-dihydropyridine-1(2H)-carboxylate, is dissolved in an anhydrous etheral solvent like tetrahydrofuran (THF). Lithium borohydride (LiBH₄) is added portion-wise at 0 °C.[2] The reaction is stirred at room temperature until the starting material is consumed. The reaction is then carefully quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine. Sodium borohydride can also be used for this transformation, often in a protic solvent like methanol.[3]

Application in the Synthesis of Samuraciclib (CT7001)

A prominent example of the utility of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine in medicinal chemistry is its role as a key intermediate in the synthesis of Samuraciclib (CT7001), a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[4][5][6]

Caption: Key steps in the synthesis of Samuraciclib.

Experimental Protocol: Mesylation of the Hydroxyl Group

The activation of the hydroxyl group is a common subsequent step to enable nucleophilic substitution.

-

Mesylate Formation: To a solution of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine in a dry, non-polar solvent like dichloromethane at 0 °C, a non-nucleophilic base such as triethylamine is added.[7][8] Methanesulfonyl chloride is then added dropwise, and the reaction is stirred at 0 °C for several hours. Progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to afford the mesylated intermediate.

Quantitative Biological Data

Samuraciclib, synthesized using the title compound, exhibits potent and selective inhibition of CDK7. The following table summarizes its in vitro activity.

| Target | IC₅₀ (nM) | Reference |

| CDK7 | 41 | [4][5][6] |

| CDK1 | >1845 (45-fold selective) | [4][5][6] |

| CDK2 | 578 (15-fold selective) | [4][5][6] |

| CDK5 | >9430 (230-fold selective) | [4][5][6] |

| CDK9 | >1230 (30-fold selective) | [4][5][6] |

Samuraciclib also demonstrates potent anti-proliferative activity against various breast cancer cell lines.

| Cell Line | GI₅₀ (µM) | Reference |

| MCF7 | 0.18 | [4] |

| T47D | 0.32 | [4] |

| MDA-MB-231 | 0.33 | [4] |

| HS578T | 0.21 | [4] |

| MDA-MB-468 | 0.22 | [4] |

CDK7 Signaling Pathway and Therapeutic Rationale

CDK7 is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription, making it an attractive target for cancer therapy.[9][10][11]

Caption: Simplified CDK7 signaling pathway and the inhibitory action of Samuraciclib.

As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle through its various phases.[11] In many cancers, these cell cycle CDKs are dysregulated, leading to uncontrolled proliferation.[10]

Furthermore, CDK7 is a subunit of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the initiation and elongation of transcription.[12] Cancer cells are often highly dependent on the continuous transcription of oncogenes to maintain their malignant phenotype.

By inhibiting CDK7, Samuraciclib simultaneously disrupts these two fundamental processes. This dual mechanism of action leads to cell cycle arrest and the suppression of oncogenic transcription, ultimately inducing apoptosis in cancer cells.[13][14] This makes CDK7 inhibitors like Samuraciclib a promising therapeutic strategy for various cancers, including those that have developed resistance to other treatments.[15]

Conclusion

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a valuable and versatile building block in medicinal chemistry. Its utility is exemplified by its crucial role in the synthesis of the potent CDK7 inhibitor, Samuraciclib. The ability to readily introduce the tetrahydropyridine scaffold and further functionalize it through the hydroxymethyl group provides a powerful strategy for the design and synthesis of novel therapeutic agents targeting critical biological pathways in diseases such as cancer. The continued exploration of this and similar intermediates will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

- 1. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 2. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 3. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. news-medical.net [news-medical.net]

- 10. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 11. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

An In-depth Technical Guide to the Solubility and Stability of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended experimental procedures for determining the solubility and stability of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (CAS No: 203663-26-7). While specific quantitative data for this compound is not extensively documented in publicly available literature, this document outlines its general physicochemical properties, predicted characteristics based on analogous structures, and detailed protocols for its empirical determination.

Core Physicochemical and Stability Profile

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a valuable heterocyclic building block in medicinal chemistry.[1] Its utility is defined by its bifunctional nature: a hydroxyl group amenable to further synthetic modification and a tert-butyloxycarbonyl (Boc) protected amine that ensures controlled reactivity. An understanding of its solubility and stability is critical for its effective use in synthesis, formulation, and storage.

Physicochemical Properties

Quantitative experimental data for the target compound is limited. The table below summarizes known properties and data from closely related analogs, such as N-Boc-4-piperidinemethanol (the saturated version) and N-Boc-1,2,3,6-tetrahydropyridine.

| Property | Value / Observation | Source / Analog |

| Molecular Formula | C₁₁H₁₉NO₃ | [1][2] |

| Molecular Weight | 213.27 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | Analog: N-Boc-4-piperidinemethanol[3] |

| Melting Point | Data not available | Analog (N-Boc-4-piperidinemethanol): ~74 °C[4] |

| Boiling Point | Data not available (Predicted: 317.3±35.0 °C) | [2] |

| pKa | Data not available | - |

| LogP | Data not available | - |

Qualitative Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Water | Insoluble to Poorly Soluble | The hydrophobic Boc group and tetrahydropyridine ring likely dominate over the single hydroxyl group. |

| Polar Aprotic Solvents (DMSO, DMF, Acetonitrile) | Soluble | Expected to readily dissolve the compound. |

| Polar Protic Solvents (Methanol, Ethanol) | Soluble | The hydroxyl group and carbamate oxygen will interact well with these solvents.[8] |

| Chlorinated Solvents (DCM, Chloroform) | Soluble | Commonly used solvents for N-Boc protected compounds. |

| Non-Polar Solvents (Hexanes, Toluene) | Poorly Soluble to Insoluble | The polarity of the carbamate and hydroxyl groups will limit solubility. |

Stability Profile

The stability of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is primarily dictated by the N-Boc protecting group.

-

Acidic Conditions : The N-Boc group is highly susceptible to cleavage under acidic conditions.[9] This deprotection is a standard procedure in organic synthesis and represents the primary degradation pathway in acidic media.

-

Basic Conditions : The N-Boc group is generally stable under basic and nucleophilic conditions, making it orthogonal to other protecting groups like Fmoc.[10][11]

-

Thermal Stress : Thermolytic deprotection of N-Boc groups can occur at elevated temperatures (typically >150 °C).[12][13]

-

Oxidative Stress : While specific data is unavailable for this molecule, related tetrahydropyran structures can undergo degradation upon exposure to strong oxidizing agents.[14]

-

Photostability : No specific data is available. General photostability testing is recommended as per ICH guidelines.[15]

Experimental Protocols

The following sections provide detailed methodologies for the systematic determination of the solubility and stability of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of the compound in various solvents.

Materials:

-

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

-

Selected solvents (e.g., Water, pH 7.4 Buffer, Methanol, Acetonitrile, Dichloromethane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC-UV or other suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

Methodology:

-

Add an excess amount of the compound to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is essential.

-

Add a precise volume of the selected solvent (e.g., 1 mL) to the vial.

-

Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to pellet any remaining suspended solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

References

- 1. N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine [myskinrecipes.com]

- 2. N-Boc-4-(hydroxyMethyl)-1,2,3,6-tetrahydropyridine | 203663-26-7 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Boc-4-piperidinemethanol | 123855-51-6 | FB08748 [biosynth.com]

- 5. 1,2,3,6-Tetrahydropyridine | C5H9N | CID 12750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-BOC-1,2,3,6-TETRAHYDROPYRIDINE | 85838-94-4 [chemicalbook.com]

- 7. N-BOC-1,2,3,6-TETRAHYDROPYRIDINE CAS#: 85838-94-4 [m.chemicalbook.com]

- 8. N-Boc-4-piperidinemethanol CAS#: 123855-51-6 [amp.chemicalbook.com]

- 9. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]

- 10. reddit.com [reddit.com]

- 11. scispace.com [scispace.com]

- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pharmtech.com [pharmtech.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Commercial Availability and Technical Guide for N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, a key heterocyclic building block, plays a significant role in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its structure, featuring a Boc-protected amine and a reactive hydroxymethyl group on a tetrahydropyridine scaffold, makes it a versatile intermediate in drug discovery and development. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a detailed synthesis protocol, and relevant pathway diagrams to support researchers in their scientific endeavors.

Commercial Availability

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is commercially available from a number of chemical suppliers. The typical purity of the commercially available product is around 95-98%. Pricing and stocking information can vary between suppliers.

Table 1: Commercial Supplier Information for N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

| Supplier | Purity | Price (USD/mg) | Stocking Period |

| Shanghai Aladdin Biochemical Technology Co., LTD. | 95.0% | - | 10 Days |

| Shanghai Jizhi Biochemical Technology Co., Ltd | 98.0% | 8328.0/250mg | 3 Days |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | Inquiry | Inquiry |

Note: Prices and stocking periods are subject to change and should be confirmed with the respective suppliers.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is provided below. It is important to note that some physical properties, such as melting and boiling points, are not consistently reported and may be predicted values.

Table 2: Physicochemical Data for N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

| Property | Value |

| CAS Number | 203663-26-7 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Appearance | Not specified in available search results |

| Melting Point | Not available |

| Boiling Point | 317.3±35.0 °C (Predicted)[1] |

| Purity | ≥95% |

Experimental Protocol: Synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

The synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine can be achieved through a multi-step process starting from commercially available piperidin-4-ylmethanol. The final step involves the reduction of an aldehyde precursor, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate. While a specific protocol for this exact reduction was not found in the search results, a general procedure using a reducing agent like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminium hydride (LiAlH₄) can be applied, as demonstrated in the synthesis of similar compounds[2].

Step 1: Boc Protection of Piperidin-4-ylmethanol

-

To a solution of piperidin-4-ylmethanol in a suitable solvent (e.g., THF), add di-tert-butyl dicarbonate ((Boc)₂O).

-

The reaction is typically carried out at room temperature and stirred for several hours.

-

Upon completion, the solvent is removed under reduced pressure to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Step 2: Oxidation to Aldehyde

-

The protected alcohol from Step 1 is oxidized to the corresponding aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate, using a mild oxidizing agent such as Pyridinium chlorochromate (PCC) in a solvent like dichloromethane (DCM).

Step 3: Halogenation

-

The resulting aldehyde is then halogenated, for example, using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN).

Step 4: Elimination

-

An elimination reaction is induced, typically using a base such as Lithium hydroxide (LiOH) in a solvent like Dimethylformamide (DMF) with heating, to introduce the double bond and form tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate.

Step 5: Reduction to N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

-

The precursor aldehyde, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, is dissolved in a dry, inert solvent (e.g., dry toluene or THF) under an inert atmosphere (e.g., Nitrogen) and cooled to -78 °C.

-

A solution of a reducing agent, such as DIBAL-H (1 M in hexane), is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78 °C for a specified time and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Once the reaction is complete, it is carefully quenched at low temperature with a suitable reagent, such as methanol.

-

The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the final product, N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the preparation of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.

Caption: Synthetic pathway for N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.

References

Spectroscopic Profile of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile synthetic intermediate, tert-butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate, also known as N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (CAS No. 203663-26-7).[1][2] The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are crucial for the unambiguous identification and quality control of this compound in research and development settings.

Molecular Structure and Properties

-

Chemical Name: tert-butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate

-

Structure:

Figure 1: Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. Below are the proton (¹H) and carbon (¹³C) NMR data for the title compound, acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.70 | br s | 1H | CH =C |

| ~4.01 | m | 2H | N-CH ₂ (allylic) |

| ~3.98 | d | 2H | CH ₂-OH |

| ~3.59 | t | 2H | N-CH ₂ |

| ~2.25 | m | 2H | C-CH ₂-C= |

| 1.48 | s | 9H | -C(CH ₃)₃ |

| 1.65 | br s | 1H | -OH |

Note: Peak assignments are based on typical chemical shifts and coupling patterns for this structural motif. The broad singlet for the vinyl proton is characteristic. The hydroxyl proton is often broad and its chemical shift can vary.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Data (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 154.9 | C =O (Boc) |

| 132.3 | C =CH |

| 124.5 | C=C H |

| 79.5 | -C (CH₃)₃ |

| 67.8 | C H₂-OH |

| 43.5 | N-C H₂ (allylic) |

| 41.0 | N-C H₂ |

| 28.5 | -C(C H₃)₃ |

| 27.8 | C-C H₂-C= |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands (Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3420 | Broad | O-H stretch (alcohol) |

| ~2975, 2930, 2865 | Medium-Strong | C-H stretch (aliphatic) |

| ~1695 | Strong | C=O stretch (carbamate, Boc group) |

| ~1650 | Weak-Medium | C=C stretch (alkene) |

| ~1410 | Strong | N-C=O bend / C-H bend |

| ~1160 | Strong | C-O stretch (carbamate) |

| ~1040 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. While a specific experimental spectrum was not available in the cited literature, the expected data from Electrospray Ionization (ESI) is presented.

Table 4: Mass Spectrometry Data

| Parameter | Value | Notes |

| Molecular Formula | C₁₁H₁₉NO₃ | |

| Exact Mass | 213.1365 | Calculated |

| [M+H]⁺ | 214.1438 | Expected in positive ion ESI-MS |

| [M+Na]⁺ | 236.1257 | Common sodium adduct in ESI-MS |

| Key Fragmentation | m/z 158.1019 | Loss of isobutylene (-56 Da) from [M+H]⁺ |

| Key Fragmentation | m/z 114.0913 | Loss of the Boc group (-100 Da) from [M+H]⁺ |

The fragmentation pattern is dominated by the characteristic loss of the tert-butyl group as isobutylene or the complete loss of the Boc protecting group.

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS, δ = 0.00 ppm) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans (e.g., 16-32) are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, more scans are required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

FTIR Spectroscopy Protocol

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid or solid samples.[4]

-

Background Scan: A background spectrum of the clean ATR crystal is recorded first to subtract atmospheric (e.g., CO₂, H₂O) and instrumental interferences.[5]

-

Sample Application: A small amount of the neat compound (as an oil or solid) is placed directly onto the ATR crystal.

-

Data Acquisition: The infrared spectrum is recorded by passing an IR beam through the crystal and sample. The instrument measures the absorbance at each wavelength.[4] The final spectrum is typically an average of multiple scans (e.g., 16-32) to improve signal quality.

-

Cleaning: The crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile.[6] A small amount of formic acid may be added to promote protonation for positive ion mode.[6]

-

Ionization: Use an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for polar and thermally labile molecules.[7][8] The sample solution is sprayed through a charged capillary, forming fine, charged droplets.

-

Analysis: The ions are transferred from the atmospheric pressure source into the high vacuum of the mass analyzer (e.g., Time-of-Flight or Quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition by measuring the exact mass with high precision.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.

Caption: Workflow for spectroscopic analysis and structure confirmation.

References

- 1. lookchem.com [lookchem.com]

- 2. N-Boc-4-(hydroxyMethyl)-1,2,3,6-tetrahydropyridine | 203663-26-7 [chemicalbook.com]

- 3. tert-butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate - CAS:203663-26-7 - Abovchem [abovchem.com]

- 4. rtilab.com [rtilab.com]

- 5. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: O-Alkylation and O-Acylation of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine with various electrophiles, focusing on the formation of ether and ester linkages at the primary hydroxyl group. This versatile building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. The protocols outlined below are based on established synthetic methodologies, namely the Williamson ether synthesis for O-alkylation and the Steglich esterification for O-acylation, offering reliable and adaptable procedures for laboratory-scale synthesis.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis provides a robust method for the formation of ethers from an alcohol and an alkyl halide. The reaction proceeds via an SN2 mechanism, where the alcohol is first deprotonated by a strong base to form a more nucleophilic alkoxide, which then displaces a halide from the alkylating agent. For the O-alkylation of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, sodium hydride is a commonly employed base in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

General Reaction Scheme: O-Alkylation

Caption: General scheme for O-alkylation.

Experimental Protocol: Synthesis of tert-butyl 4-(benzyloxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate

Materials:

-

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Quantitative Data for O-Alkylation Reactions

| Electrophile (R-X) | Base | Solvent | Time (h) | Yield (%) |

| Benzyl bromide | NaH | DMF | 16 | 85-95 |

| Methyl iodide | NaH | THF | 12 | 80-90 |

| Ethyl bromide | NaH | DMF | 18 | 75-85 |

O-Acylation via Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2][3][4] This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions.

General Reaction Scheme: O-Acylation

Caption: General scheme for O-acylation.

Experimental Protocol: Synthesis of tert-butyl 4-((benzoyloxy)methyl)-5,6-dihydropyridine-1(2H)-carboxylate

Materials:

-

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

-

Benzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (1.0 equivalent), benzoic acid (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM, add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with DCM.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Quantitative Data for O-Acylation Reactions

| Carboxylic Acid (R-COOH) | Coupling Agent | Catalyst | Solvent | Time (h) | Yield (%) |

| Benzoic acid | DCC | DMAP | DCM | 5 | 88-95 |

| Acetic acid | EDC | DMAP | DCM | 4 | 90-97 |

| Propionic acid | DCC | DMAP | DCM | 6 | 85-92 |

Experimental Workflow Diagrams

O-Alkylation Workflow

References

Oxidation of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine to Aldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of tert-butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate (N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine) to its corresponding aldehyde, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate. This aldehyde is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds and biologically active molecules.

The following sections detail and compare four widely used, modern oxidation methods that are generally milder and less toxic than traditional chromium-based reagents:

-

Dess-Martin Periodinane (DMP) Oxidation

-

Swern Oxidation

-

Parikh-Doering Oxidation

-

TEMPO-Catalyzed Oxidation

Comparison of Oxidation Methods

The choice of oxidation method depends on several factors including scale, substrate sensitivity, desired purity, and reagent availability and toxicity. The table below summarizes key quantitative data for each method as applied to the oxidation of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, based on established protocols for similar substrates.

| Method | Key Reagents | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | >90% | 1-3 hours | Room Temp. | Mild conditions, easy workup, commercially available reagent. | Stoichiometric use of an expensive and potentially explosive reagent. |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | >90% | 1-2 hours | -78 °C to RT | High yields, reliable, byproducts are volatile. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide. |

| Parikh-Doering Oxidation | Sulfur trioxide pyridine complex, DMSO, Triethylamine | 85-95% | 1-3 hours | 0 °C to RT | Milder than Swern (no cryogenic temps), stable reagents. | Can require a large excess of reagents for some substrates. |

| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl (bleach), NaBr | ~90% | 0.5-2 hours | 0 °C | Catalytic use of TEMPO, inexpensive primary oxidant (bleach). | Biphasic reaction, careful pH control may be necessary. |

Experimental Protocols

The following are detailed experimental protocols for the oxidation of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine to the corresponding aldehyde using the four methods.

Dess-Martin Periodinane (DMP) Oxidation

This method is known for its mild reaction conditions and simple workup procedure.[1][2][3]

Diagram of Experimental Workflow:

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Materials:

-

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

Procedure:

-

To a stirred solution of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Swern Oxidation

A highly reliable and high-yielding method that requires cryogenic temperatures.[4][5][6]

Diagram of Experimental Workflow:

References

Application Notes and Protocols for the Conversion of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine to Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the oxidation of tert-butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate (N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine) to its corresponding carboxylic acid, N-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid. This conversion is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. Two primary methodologies are presented: a direct, one-step Jones oxidation and a milder, two-step sequence involving an initial oxidation to the aldehyde followed by a subsequent Pinnick oxidation. Detailed protocols, comparative data, and safety considerations are outlined to assist researchers in selecting the most suitable method for their specific needs.

Introduction

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. The target molecule, N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, contains a primary allylic alcohol and an acid-sensitive tert-butoxycarbonyl (Boc) protecting group. The choice of oxidation method is therefore critical to achieve a high yield of the desired carboxylic acid while preserving the integrity of the protecting group and the tetrahydropyridine ring. This document details two effective methods for this conversion, highlighting their respective advantages and disadvantages.

Method 1: Jones Oxidation is a powerful, one-step method that directly converts primary alcohols to carboxylic acids.[1][2][3] It utilizes chromic acid, typically generated in situ from chromium trioxide and sulfuric acid in acetone.[2][4] While efficient, the harsh acidic conditions and the use of carcinogenic chromium(VI) reagents are significant drawbacks.[2]

Method 2: Two-Step Oxidation (TEMPO-based/Pinnick) offers a milder alternative, proceeding through an aldehyde intermediate.[5][6] The first step involves the oxidation of the alcohol to the corresponding aldehyde. For this, a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation is a suitable choice, known for its high selectivity for primary alcohols. The subsequent oxidation of the aldehyde to the carboxylic acid can be efficiently achieved using the Pinnick oxidation, which employs sodium chlorite under mild conditions.[6][7] This two-step approach is often preferred for substrates with sensitive functional groups.[5]

Data Presentation

| Method | Key Reagents | Typical Reaction Time | Typical Yield (%) | Purity | Key Advantages | Key Disadvantages |

| Method 1: Jones Oxidation | CrO₃, H₂SO₄, Acetone | 1-4 hours | 70-85% | Good to Excellent | One-step, rapid reaction, high yields.[2] | Harsh acidic conditions, uses toxic Cr(VI) reagents, potential for side reactions. |

| Method 2: Two-Step Oxidation | Step 1: TEMPO, NaOCl | 0.5-2 hours | >90% (aldehyde) | Good to Excellent | Mild reaction conditions, high selectivity for primary alcohols.[6] | Requires isolation of the intermediate aldehyde. |

| Step 2: NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 1-3 hours | 85-95% (from aldehyde) | Excellent | Mild conditions, tolerant of various functional groups.[7] | Two-step process, requires an additional purification step. |

Experimental Protocols

Method 1: Jones Oxidation

Materials:

-

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Isopropyl alcohol

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Preparation of Jones Reagent: In a flask cooled in an ice-water bath, carefully add chromium trioxide (2.0 eq) to a stirred solution of concentrated sulfuric acid (2.0 eq) in deionized water. Then, slowly add this mixture to a larger volume of acetone, maintaining the temperature below 20°C.

-

Reaction Setup: Dissolve N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C using an ice bath.

-

Oxidation: Slowly add the prepared Jones reagent dropwise to the solution of the starting material. The reaction is exothermic, and the temperature should be maintained between 0 and 10°C. The color of the reaction mixture will change from orange/red to green, indicating the consumption of Cr(VI).[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the excess Jones reagent by the dropwise addition of isopropyl alcohol until the orange/red color disappears completely and a green precipitate forms.

-

Work-up:

-

Filter the reaction mixture through a pad of celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the organic solution under reduced pressure to obtain the crude N-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid. The product can be further purified by column chromatography on silica gel or by recrystallization.

Method 2: Two-Step Oxidation

Part A: TEMPO-mediated Oxidation to the Aldehyde

Materials:

-